molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No.: B1338778
CAS No.: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Ethyl 2-chlorothiazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorothiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chlorothiazole-4-carboxylate (C6H6ClNO2S) is a chemical compound recognized as an intermediate in synthesizing pharmaceuticals and agrochemicals, particularly in developing fungicides . It is widely utilized in various research fields, including pesticide development, pharmaceuticals, material science, analytical chemistry, and biochemical research .

Scientific Research Applications

  • Pesticide Development this compound serves as a key intermediate in synthesizing various agrochemicals, mainly in formulating effective pesticides that target specific pests while minimizing environmental impact .
  • Pharmaceuticals This compound is used in developing thiazole-based drugs, which have shown promise in treating a range of diseases, including bacterial infections and certain types of cancer, due to their unique biological activity .
  • Material Science this compound is employed in creating specialty materials, such as polymers and coatings, which exhibit enhanced durability and resistance to environmental degradation .
  • Analytical Chemistry The compound is utilized as a reference standard in analytical methods, helping researchers accurately identify and quantify thiazole derivatives in complex mixtures .
  • Biochemical Research It plays a role in studying enzyme interactions and metabolic pathways, aiding researchers in understanding the biochemical mechanisms of various organisms .
  • Synthesis of APJ Receptor Agonist this compound can be applied as an intermediate in the synthesis of APJ receptor agonist compounds . The APJ receptor is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family, and compounds that act as agonists of the APJ receptor are useful for treating various diseases, particularly cardiovascular diseases .
  • Antimicrobial Agent this compound exhibits significant biological activity, particularly as an antimicrobial agent, with the potential to inhibit bacterial growth and combat fungal infections. Studies have indicated that derivatives of thiazoles can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of ethyl 2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-chlorothiazole-4-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-chlorothiazole-4-carboxylate (ETC) is a chemical compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆ClNO₂S
  • Molecular Weight : 191.64 g/mol
  • CAS Number : 41731-52-6

ETC is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The chlorine atom attached to the thiazole enhances its reactivity, allowing for various substitution reactions that can lead to the development of derivatives with improved biological properties.

Synthesis Methods

ETC can be synthesized through several methods, including:

  • Esterification : Reaction of 2-chlorothiazole-4-carboxylic acid with ethanol in the presence of dehydrating agents like thionyl chloride.
  • Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols, leading to derivatives with varied biological activities.

Antimicrobial Activity

Research indicates that ETC exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, ETC demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for ETC against common pathogens were reported as follows:

Pathogen MIC (µg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Candida albicans16.69

These results suggest that ETC could serve as a potent antimicrobial agent, particularly effective against E. coli and S. aureus .

Anticancer Activity

ETC has also been evaluated for its anticancer properties. A study focused on its effects on various cancer cell lines, including A549 (lung carcinoma) and SH-SY5Y (neuroblastoma), found that ETC exhibited selective cytotoxicity. The compound was shown to inhibit cell proliferation significantly more in cancer cells than in normal fibroblast cells:

Cell Line IC50 (µM)
SH-SY5Y10.5
A54915.2
NIH/3T3 (fibroblast)>50

The selectivity index indicates that ETC has potential as a therapeutic agent against neuroblastoma, outperforming standard chemotherapeutics like doxorubicin in certain assays .

The biological activity of ETC is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes or disrupt signaling pathways critical for cancer cell survival and proliferation . Additionally, the presence of the thiazole moiety is believed to contribute to its bioactivity by facilitating interactions with biomolecular targets.

Case Studies and Research Findings

  • Neuroblastoma Treatment : A study highlighted the effectiveness of ETC derivatives in treating neuroblastoma cells, demonstrating that certain modifications to the thiazole structure could enhance anticancer activity while minimizing toxicity to healthy cells .
  • Antimicrobial Efficacy : Another investigation into various thiazole derivatives confirmed that compounds similar to ETC showed broad-spectrum antimicrobial activity, reinforcing the compound’s potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling mthis compound with tetrahydroisoquinoline derivatives using cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 50°C yields ester intermediates, which are hydrolyzed to the target compound . Optimization involves controlling reaction temperature (50–100°C), solvent choice (DMA for polar aprotic conditions), and catalyst loading. Purity is typically verified via HPLC or NMR.

Q. What safety protocols are critical when handling this compound?

Avoid skin/eye contact and inhalation. Use nitrile gloves inspected for integrity, flame-retardant lab coats, and fume hoods. Store refrigerated in airtight containers to prevent moisture absorption and electrostatic buildup. Incompatible with strong oxidizers; spills should be neutralized with inert adsorbents .

Q. How can structural analogs of this compound be designed to study reactivity trends?

Replace the chlorine substituent with bromine (e.g., Ethyl 2-bromothiazole-4-carboxylate, CAS 100367-77-9) or modify the ester group (e.g., Methyl 2-aminothiazole-4-carboxylate, CAS 118452-04-3). Reactivity differences are assessed via comparative kinetic studies or computational analyses (e.g., Fukui function calculations) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm ester and thiazole moieties. IR spectroscopy identifies C=O (1720–1700 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₆ClNO₂S, MW 193.64) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Conceptual density functional theory (DFT) reveals the chlorine atom’s electrophilic character, with localized electron density at the thiazole ring’s C-2 position. Fukui functions (ff^-) predict nucleophilic attack sites, guiding regioselective modifications (e.g., Suzuki coupling at C-5) .

Q. What role does this compound play in medicinal chemistry scaffold design?

It serves as a precursor for BCL-XL antagonists. Coupling with tetrahydroisoquinoline derivatives via ester hydrolysis yields carboxylate intermediates, which improve binding affinity (IC₅₀ values <100 nM). Structural analogs are screened via X-ray crystallography (SHELX refinement) to validate target engagement .

Q. How can computational modeling predict the solvation effects on this compound’s stability?

Solvent-aware DFT simulations (e.g., COSMO-RS) model polarity effects. Polar solvents (DMA, DMF) stabilize the ester group via hydrogen bonding, while nonpolar solvents (toluene) may accelerate Cl⁻ dissociation. MD simulations further assess conformational stability .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Compare catalyst systems (e.g., Cs₂CO₃ vs. K₂CO₃), solvent purity, and reaction scales. Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions. Conflicting data may arise from residual moisture or competing pathways (e.g., ester hydrolysis vs. nucleophilic substitution) .

Q. How is X-ray crystallography applied to confirm the crystal structure of this compound complexes?

Single-crystal diffraction data collected at 100 K (Mo-Kα radiation) are refined using SHELXL. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen bonding networks. Structural validation via CCDC deposition ensures reproducibility .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Esterases likely hydrolyze the ethyl group to 2-chlorothiazole-4-carboxylic acid, followed by glutathione conjugation at the chlorine site. In vitro assays (hepatocyte microsomes) and LC-MS/MS track metabolite formation .

Properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILVNZWYCBUGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518291
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-52-6
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chlorothiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of copper (II) chloride (20 g, 0.15 mol) and 90% t-butyl nitrite (24 mL, 0.18 mol) in 500 mL acetonitrile at 60° C. was added in portions ethyl 2-amino-4-thiazolecarboxylate (21 g, 0.12 mol), maintaining the temperature at between 60°-65° C. After the addition, the resulting reaction mixture was heated at 80° C. for 1 h, then cooled to RT and poured into a mixture of water, CH2Cl2 and 25 mL conc HCl. The aq layer was separated and extracted with CH2Cl2. The combined organic layers were washed with water, brine, dried and concentrated to give 21.5 g of ethyl 2-chloro-4-thiazolecarboxylate.
Quantity
21 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
25 mL
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reactant
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0 (± 1) mol
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solvent
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24 mL
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reactant
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500 mL
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solvent
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20 g
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (34.46 g, 0.137 mol) was basified with a saturated solution of NaHCO3 (aq) (300 mL) and extracted with EtOAc (8×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent evaporated in vacuo to liberate the free base. To a well stirred suspension of the free base in 9M H2SO4 (aq) (500 mL) at 0° C. to −5° C., CuSO4 (63.34 g, 0.397 mol) and NaCl (30.39 g, 0.520 mol) were added, followed by the dropwise addition of a solution of NaNO2 (10.39 g, 0.151 mol) in H2O (150 mL), over 45 min. The mixture was maintained at 0° C. for 1 h then warmed to RT. After 1 h at RT the reaction mixture was diluted with H2O (2 L) and extracted with Et2O (3×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated in vacuo to yield the title compound as a pale yellow amorphous solid (sufficiently pure to be used directly in the next step). MS m/z: 192.0 (M+H). Calc'd. for C6H6ClNO2S-191.64.
Quantity
34.46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
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Quantity
10.39 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
30.39 g
Type
reactant
Reaction Step Five
Name
Quantity
63.34 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate
(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate
(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate
(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate
(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate
(Diaminomethylene)carbamic acid
Ethyl 2-chlorothiazole-4-carboxylate

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